molecular formula C20H22N2O B2714516 N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide CAS No. 1798416-00-8

N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide

Cat. No.: B2714516
CAS No.: 1798416-00-8
M. Wt: 306.409
InChI Key: YIURWRSNFAVMNJ-BUHFOSPRSA-N
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Description

N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is a synthetic cinnamamide derivative of significant interest in medicinal chemistry research. This compound is designed around a cinnamamide scaffold, a structure recognized for its diverse pharmacological potential, including antioxidant, anticancer, and anti-inflammatory properties . The molecule incorporates a 1-phenylpyrrolidine moiety, a structural feature found in compounds with documented biological activity . Researchers can investigate its potential as an activator of the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress . Activation of this pathway leads to the upregulation of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1), which may provide a cytoprotective effect in cellular models . Furthermore, its structural profile suggests potential for antiproliferative activity against various cancerous cell lines. Related cinnamamide-fluorinated derivatives have demonstrated potent cytotoxic effects and have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), arrest the cell cycle, and induce apoptosis, making this chemical class a promising platform for anticancer agent development . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-phenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(14-13-17-8-3-1-4-9-17)21-16-19-12-7-15-22(19)18-10-5-2-6-11-18/h1-6,8-11,13-14,19H,7,12,15-16H2,(H,21,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIURWRSNFAVMNJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide can be achieved through a multi-step process. One common method involves the reaction of methyl cinnamate with phenylethylamine in the presence of a catalyst such as Lipozyme® TL IM under continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate: phenylethylamine) at 45°C for about 40 minutes, resulting in a high conversion rate of 91.3% .

Industrial Production Methods: Industrial production of cinnamamides, including this compound, often utilizes continuous-flow reaction technology. This method offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst can be recycled or reused, making the process economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cinnamamides.

Scientific Research Applications

N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Cinnamamide Derivatives

N-Phenyl Cinnamamide Derivatives

N-Phenyl cinnamamides (e.g., compounds 1a–i ) are synthesized via coupling cinnamoyl chloride with substituted anilines. These derivatives exhibit hepatoprotective properties by activating the Nrf2/ARE pathway, which mitigates oxidative stress in hepatocytes. Unlike N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, these compounds lack the pyrrolidine ring, resulting in reduced steric hindrance and altered pharmacokinetics. For example, 1f (N-4-chlorophenylm-coumaric amide) showed enhanced solubility due to its polar chloro-substitution .

Thiazole-Based Cinnamamide Derivatives

Thiazole-cinnamamide hybrids (e.g., 5–7 , 13–14 ) feature a thiazole ring linked to the cinnamamide core. These compounds inhibit SARS-CoV-2 main protease (Mpro) with IC50 values ranging from 2.3–8.7 µM. The thiazole moiety enhances hydrogen bonding with protease active sites, a mechanism distinct from the pyrrolidine-phenyl group in the target compound. Methylation of the amide NH in derivatives like 8–10 further improves metabolic stability .

N-Benzyl Cinnamamide

Triazole-Functionalized Cinnamamides

Compounds such as 3a–m incorporate 1,2,3-triazole rings via click chemistry. These derivatives exhibit antiproliferative and antimetastatic activities against melanoma cells (IC50: 1.8–9.3 µM). The triazole ring enables π-π stacking interactions with DNA or kinases, a feature absent in the pyrrolidine-containing analog .

Structural and Functional Data Table

Compound Class Key Structural Features Biological Activity Reference ID
This compound Pyrrolidine-phenyl, α,β-unsaturated amide Anticancer (preliminary), enzyme inhibition
N-Phenyl cinnamamides Substituted aniline, chloro/methoxy groups Nrf2/ARE activation, hepatoprotection
Thiazole-cinnamamides Thiazole ring, methylated amide SARS-CoV-2 Mpro inhibition (IC50: 2.3 µM)
N-Benzyl cinnamamide Benzyl group Anti-biofilm, QS inhibition
Triazole-cinnamamides 1,2,3-Triazole, cinnamamide linker Antiproliferative (IC50: 1.8 µM)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro or nitro substitutions (e.g., 1f , 10 ) enhance antioxidant and anticancer activities by stabilizing radical intermediates .
  • Bulkier Substituents : The pyrrolidine-phenyl group in the target compound may improve binding affinity to hydrophobic enzyme pockets but reduce solubility .
  • Heterocyclic Rings : Thiazole or triazole moieties increase metabolic stability and target engagement compared to aliphatic amines .

Biological Activity

N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cinnamamide backbone, which is a structural motif known for various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the phenylpyrrolidine moiety may enhance these properties through specific interactions with biological targets.

Receptor Modulation : this compound has been identified as an active modulator of cannabinoid receptors, particularly the CB1 receptor. This receptor is implicated in numerous physiological processes, including appetite regulation, pain sensation, and mood modulation. The compound's ability to act as an antagonist or inverse agonist at these receptors suggests potential applications in treating conditions such as obesity and anxiety disorders .

Antioxidant Activity : Recent studies indicate that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For example, certain derivatives have demonstrated the ability to upregulate antioxidant genes, leading to increased levels of glutathione and enhanced cellular protection from oxidative damage .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cannabinoid Receptor Modulation Acts on CB1 receptors; potential for treating anxiety and obesity
Antioxidant Activity Activates Nrf2 pathway; increases glutathione levels
Anti-inflammatory Effects Potential to reduce inflammation in various models
Antimicrobial Properties Exhibits activity against certain bacterial strains

Case Studies

  • Cytoprotective Effects : A study evaluated the cytoprotective effects of a derivative related to this compound on HepG2 cells. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in cells exposed to oxidative stress, demonstrating its potential as an antioxidant agent .
  • In Vivo Studies : Research involving zebrafish larvae has shown that compounds similar to this compound can provide protection against oxidative stress and exhibit low toxicity profiles. These findings support further exploration of this compound's safety and efficacy in living organisms .

Q & A

Q. What are the optimal synthetic routes for N-((1-phenylpyrrolidin-2-yl)methyl)cinnamamide, and which characterization techniques are critical for confirming its structural integrity?

The synthesis involves reacting cinnamoyl chloride with (1-phenylpyrrolidin-2-yl)methylamine in polar aprotic solvents (e.g., acetone) under reflux, using a base like potassium carbonate to neutralize HCl . Key characterization includes 1H/13C-NMR to confirm amide bond formation and substituent positions, IR spectroscopy for carbonyl stretching (~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity should be assessed via HPLC with UV detection at λ ≈ 280 nm (cinnamoyl chromophore) .

Q. How can crystallographic data for this compound be refined using modern software tools?

For single-crystal X-ray diffraction, SHELXL ( ) is recommended for refinement, particularly for handling disorder in the pyrrolidine or phenyl moieties. The Mercury CSD suite ( ) aids in visualizing intermolecular interactions (e.g., π-π stacking of the cinnamamide aromatic ring) and calculating void volumes. Hydrogen bonding networks can be validated using Mogul bond-length and angle databases integrated into Mercury .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in cancer cell lines?

  • Apoptosis assays : Use flow cytometry with Annexin V-FITC/propidium iodide staining to quantify early/late apoptosis (e.g., as done for YLT26 in ).
  • ROS detection : Employ fluorescent probes like DCFH-DA to measure reactive oxygen species (ROS) generation, linking to mitochondrial membrane potential collapse (JC-1 dye) .
  • Western blotting : Validate activation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and downregulation of Bcl-2 .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomal assays) and plasma protein binding to explain poor in vivo efficacy despite strong in vitro activity .
  • Formulation optimization : Use nanoencapsulation or PEGylation to enhance solubility and bioavailability, as cinnamamide derivatives often exhibit low aqueous solubility .
  • Orthotopic models : Replace subcutaneous xenografts with patient-derived xenografts (PDX) to better mimic human tumor microenvironments .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cinnamamide phenyl ring to enhance electrophilicity and target binding, as seen in related CDK2 inhibitors ().
  • Scaffold hopping : Replace the pyrrolidine ring with piperazine or morpholine to modulate solubility and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the amide with a sulfonamide or urea group to improve metabolic stability .

Methodological Considerations

Q. What experimental controls are critical when assessing antimicrobial activity of cinnamamide derivatives?

  • Positive controls : Use established biocides (e.g., cinnamaldehyde) to benchmark growth inhibition ().
  • Solvent controls : Include DMSO/ethanol vehicles to rule out solvent-mediated toxicity.
  • Time-kill assays : Perform time-dependent studies to distinguish bacteriostatic vs. bactericidal effects ().

Q. How can molecular docking studies predict binding modes to therapeutic targets like CDK2 or ROS-related enzymes?

  • Protein preparation : Retrieve CDK2 crystal structures (PDB: 1HCL) and optimize protonation states using tools like PDB2PQR.
  • Docking workflow : Use AutoDock Vina with Lamarckian genetic algorithms, focusing on the ATP-binding pocket. Validate poses with MD simulations (GROMACS) .
  • Pharmacophore mapping : Align the cinnamamide scaffold with known inhibitors (e.g., roscovitine) to identify critical hydrogen-bond acceptors .

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